Sub-Nanomolar Ghrelin Receptor Agonist Potency: SB-791016 vs. MK-0677 and Anamorelin
In a cell-based BACMAM FLIPR assay using the human ghrelin receptor, SB-791016 (3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide) demonstrated an EC50 of 0.158 nM [1]. In cross-study comparison, this represents an approximately 8.2-fold higher potency than MK-0677 (EC50 1.3 nM, rat pituitary GH release assay) and a 4.7-fold higher potency than anamorelin (EC50 0.74 nM, HEK293/GRLN FLIPR assay) [2]. Though assay systems differ, the sub-nanomolar potency positions SB-791016 as one of the most potent indole-sulfonamide ghrelin agonists reported.
| Evidence Dimension | Ghrelin receptor agonist potency |
|---|---|
| Target Compound Data | EC50 = 0.158 nM (human GHSR, BACMAM FLIPR) |
| Comparator Or Baseline | MK-0677: EC50 = 1.3 nM; Anamorelin: EC50 = 0.74 nM |
| Quantified Difference | 8.2-fold more potent than MK-0677; 4.7-fold more potent than anamorelin |
| Conditions | BACMAM FLIPR assay (SB-791016) vs. HEK293/GRLN FLIPR (anamorelin) vs. rat pituitary GH release (MK-0677) |
Why This Matters
Lower required concentration in cellular assays reduces risk of off-target effects at experimental doses, improving signal-to-noise in ghrelin receptor pharmacology studies.
- [1] BindingDB Entry BDBM50412954, CHEMBL251572. Agonist activity at human ghrelin receptor by cell based BACMAM FLIPR assay (EC50: 0.158 nM). View Source
- [2] Anamorelin product datasheet. Adooq Bioscience. EC50 0.74 nM in HEK293/GRLN FLIPR assay. View Source
